![molecular formula C10H12O2 B14338375 Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate CAS No. 103324-11-4](/img/structure/B14338375.png)
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bicyclo[410]hepta-2,4-diene-7-carboxylate is a unique organic compound characterized by its bicyclic structure
Métodos De Preparación
The synthesis of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate typically involves the valence isomerization of cyclohepta-1,3,5-triene. This process can be catalyzed by transition metals such as platinum (Pt) or gold (Au) under specific reaction conditions . The reaction conditions often require a controlled environment to ensure the stability of the product.
Análisis De Reacciones Químicas
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate undergoes a variety of chemical reactions due to its strained ring system. Common reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the formation of less strained ring systems.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents such as sodium methoxide (NaOCH₃).
Aplicaciones Científicas De Investigación
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate involves its ability to undergo ring-opening reactions. The strained ring system provides a thermodynamic driving force for these reactions, which can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparación Con Compuestos Similares
Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate can be compared to other bicyclic compounds such as:
Cyclohepta-1,3,5-triene: This compound is a precursor in the synthesis of this compound and shares a similar ring structure.
Bicyclo[4.1.0]hept-2-ene: Another bicyclic compound with a similar ring strain and reactivity.
This compound stands out due to its ester functional group, which provides additional reactivity and potential for further functionalization.
Propiedades
Número CAS |
103324-11-4 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)9-7-5-3-4-6-8(7)9/h3-9H,2H2,1H3 |
Clave InChI |
NUVCRNFERWWSQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2C1C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


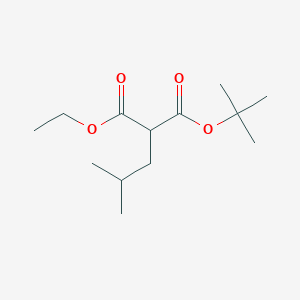
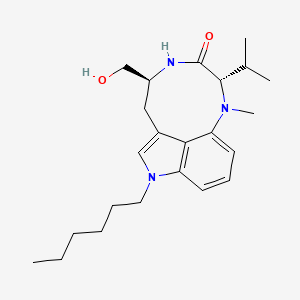
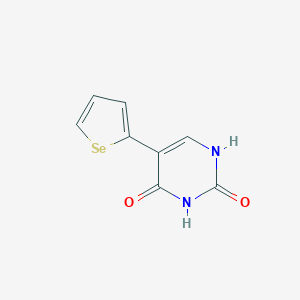
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
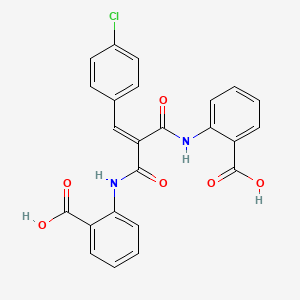
![{[(Butyltellanyl)methoxy]methyl}benzene](/img/structure/B14338331.png)
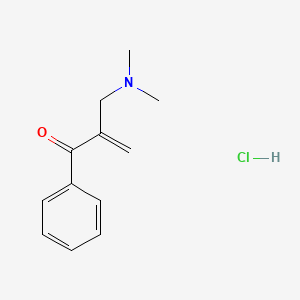
![2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane](/img/structure/B14338337.png)
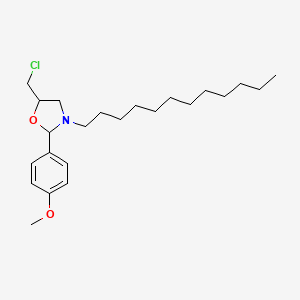
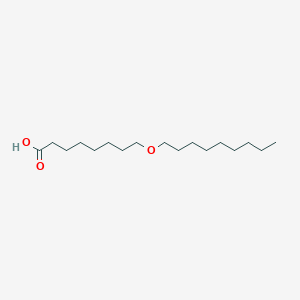
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
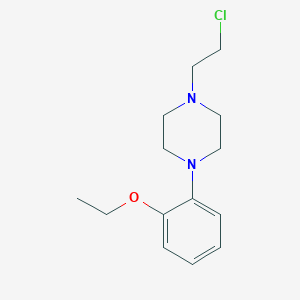
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

